p-Methyl Atomoxetine Hydrochloride
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Overview
Description
Synthesis Analysis
The synthesis of Atomoxetine Hydrochloride has been documented, showcasing its preparation from starting materials through steps such as etherification, purification, and salt formation, achieving a total yield of 68.1% and a purity of 99.5% (Zhang Ya-tong, 2008). This synthesis process is crucial for the production of high-purity Atomoxetine Hydrochloride for further study and application.
Molecular Structure Analysis
The crystal structure of Atomoxetine Hydrochloride has been elucidated, revealing that it crystallizes in the orthorhombic space group P212121, with detailed dimensions and hydrogen bonding patterns described (J. Kaduk et al., 2014). This information is fundamental for understanding the chemical behavior and reactivity of the compound.
Chemical Reactions and Properties
The chemical reactions of Atomoxetine Hydrochloride, including its metabolic fate and interactions within biological systems, have been studied. It is metabolized primarily through pathways such as aromatic ring hydroxylation, benzylic oxidation, and N-demethylation, with significant involvement of the CYP2D6 enzyme (J. Sauer et al., 2003). These reactions affect its pharmacokinetics and pharmacodynamics, although the emphasis here is on its chemical transformations.
Physical Properties Analysis
Atomoxetine Hydrochloride's physical properties, including solubility and permeability, are influenced by its structural characteristics. Its high aqueous solubility and membrane permeability facilitate rapid and complete absorption when administered orally, with bioavailability ranging from 63 to 94% (J. Sauer et al., 2005). These properties are essential for its effectiveness as a therapeutic agent.
Scientific Research Applications
Pharmacological Properties
Atomoxetine Hydrochloride, known chemically as benzenepropanamine, N-methyl-g-(2-methylphenoxy), hydrochloride, is a highly specific presynaptic inhibitor of the norepinephrine transporter with minimal affinity for other neurotransmitter receptor or transporter sites. This specificity underscores its proposed mechanism of action, distinguishing it from other ADHD treatments and explaining its lack of certain adverse effects associated with currently available ADHD medications. Atomoxetine is rapidly absorbed upon oral administration and is metabolized by the CYP2D6 enzyme pathway, indicating a genetic influence on its pharmacokinetics (Bymaster et al., 2004).
Efficacy in ADHD Treatment
Atomoxetine has demonstrated efficacy in reducing ADHD symptoms in children and adolescents, with its therapeutic effects extending through waking hours into the late evening, and in some cases, to the next morning. Its onset of action can be as early as 1-2 weeks of starting treatment, with an incrementally increasing response for up to 24 weeks or longer. Responder rates and effect sizes are similar to those of methylphenidate, making atomoxetine a viable option for patients unresponsive or intolerant to stimulant treatments or those with co-morbid conditions such as tics, anxiety, or depression. Approximately 50% of non-responders to methylphenidate will respond to atomoxetine therapy, highlighting its role in ADHD management across different patient populations (Clemow & Bushe, 2015).
Safety Profile
Atomoxetine's safety profile is favorable, with the most common drug-related events being decreased appetite and an initial period of weight loss followed by an apparently normal rate of weight gain. These events typically appear early in the treatment course and then decline. Atomoxetine has also been associated with mild increases in blood pressure and pulse that plateau during treatment and resolve upon discontinuation. There have been no effects seen on the QT interval, and the cytochrome P450 2D6 metabolism appears to have little effect on the safety or tolerability of the drug (Wernicke & Kratochvil, 2002).
Safety And Hazards
Atomoxetine has several side effects. Common ones may include nausea, vomiting, upset stomach, constipation, dry mouth, loss of appetite, mood changes, feeling tired, dizziness, urination problems, or impotence1. Serious side effects may include signs of heart problems, signs of psychosis, liver problems, painful or difficult urination, or prolonged erection1. It is also important to note that Atomoxetine can affect children’s growth1.
Future Directions
Atomoxetine is an effective treatment for the core ADHD symptoms and improves functional outcomes and quality of life in various pediatric populations. However, responses to Atomoxetine may be gradual and often build over time6. Therefore, it is important for clinicians to set appropriate expectations for the patient and their family regarding the likelihood of a gradual response6.
properties
CAS RN |
873310-31-7 |
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Product Name |
p-Methyl Atomoxetine Hydrochloride |
Molecular Formula |
C₁₇H₂₂ClNO |
Molecular Weight |
291.82 |
synonyms |
N-Methyl-γ-(4-methylphenoxy)benzenepropanamine Hydrochloride; Atomoxetine Related Compound C Hydrochloride; |
Origin of Product |
United States |
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